molecular formula C12H15NO3 B12080043 2-amino-5-(cyclopentyloxy)Benzoic acid

2-amino-5-(cyclopentyloxy)Benzoic acid

Cat. No.: B12080043
M. Wt: 221.25 g/mol
InChI Key: GFUZLOBVCYOWPJ-UHFFFAOYSA-N
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Description

2-Amino-5-(cyclopentyloxy)benzoic acid is a benzoic acid derivative featuring an amino group at the 2-position and a cyclopentyloxy substituent at the 5-position. This structure combines a carboxylic acid core with functional groups that influence its physicochemical and biological properties. The cyclopentyloxy group, a bulky, lipophilic substituent, enhances membrane permeability, while the amino group contributes to hydrogen bonding and solubility in polar solvents. Such structural attributes make this compound a candidate for pharmaceutical applications, particularly in drug discovery targeting inflammation or enzyme modulation .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-amino-5-cyclopentyloxybenzoic acid

InChI

InChI=1S/C12H15NO3/c13-11-6-5-9(7-10(11)12(14)15)16-8-3-1-2-4-8/h5-8H,1-4,13H2,(H,14,15)

InChI Key

GFUZLOBVCYOWPJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC(=C(C=C2)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(cyclopentyloxy)benzoic acid typically involves the introduction of the cyclopentyloxy group onto a benzoic acid derivative, followed by the introduction of the amino group. One common method involves the reaction of 2-nitro-5-(cyclopentyloxy)benzoic acid with a reducing agent to convert the nitro group to an amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of 2-amino-5-(cyclopentyloxy)benzoic acid may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, reduction, and purification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(cyclopentyloxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

2-amino-5-(cyclopentyloxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-(cyclopentyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopentyloxy group can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s bioavailability and activity in biological systems .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at the 5-position or modifications to the amino group. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent (5-position) Molecular Weight (g/mol) Key Properties
2-Amino-5-(cyclopentyloxy)benzoic acid Cyclopentyloxy 249.29* High lipophilicity, moderate solubility in organic solvents, enhanced membrane diffusivity
2-Bromo-5-(cyclopentyloxy)benzoic acid Cyclopentyloxy 285.14 Bromo group increases molecular weight; electron-withdrawing effects may reduce acidity compared to amino derivatives
2-Amino-5-nitrobenzoic acid Nitro 196.14 Nitro group (electron-withdrawing) increases acidity (pKa ~1.5) and reactivity in electrophilic substitutions
2-Amino-5-trifluoromethoxybenzoic acid Trifluoromethoxy 249.16 Fluorine atoms enhance metabolic stability and lipophilicity; potential CNS activity
2-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid Hydroxy (BOC-protected) 281.26 BOC group improves stability during synthesis; hydroxy group increases polarity

*Calculated based on molecular formula C₁₂H₁₅NO₃.

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the impact of substituents on acute toxicity (LD₅₀). For example:

  • Bulky substituents (e.g., cyclopentyloxy) may reduce toxicity by sterically hindering interactions with biological targets. However, this is contingent on the substituent’s electronic profile .
  • Amino groups generally lower toxicity compared to nitro analogs, as seen in 2-amino-5-nitrobenzoic acid (predicted LD₅₀ ~250 mg/kg) vs. 2-amino-5-(cyclopentyloxy)benzoic acid (estimated LD₅₀ >500 mg/kg) .

Biological Activity

2-Amino-5-(cyclopentyloxy)benzoic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features an amino group and a cyclopentyloxy substituent on a benzoic acid backbone, which influences its biological activity. The molecular formula of this compound is C_{13}H_{17}NO_3, with a molecular weight of approximately 249.30 g/mol.

Structural Characteristics

The structural features of 2-amino-5-(cyclopentyloxy)benzoic acid play a crucial role in its biological interactions. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and ionic interactions with various biological macromolecules, including proteins and enzymes. This capability is essential for modulating enzyme activity and receptor interactions, contributing to its therapeutic potential in various applications.

The biological activity of 2-amino-5-(cyclopentyloxy)benzoic acid is primarily attributed to its ability to interact with specific molecular targets. Studies indicate that the cyclopentyloxy group enhances the compound's hydrophobicity, potentially improving membrane permeability compared to structurally similar compounds. This feature may facilitate better binding interactions with target proteins, making it a valuable candidate for drug discovery.

Interaction with Biological Macromolecules

Research has shown that this compound can modulate various biological processes through its binding affinity to proteins and enzymes. The interactions are influenced by the unique characteristics of both the amino and cyclopentyloxy groups. For instance, preliminary studies suggest that 2-amino-5-(cyclopentyloxy)benzoic acid can enhance enzyme activity related to metabolic pathways, although specific details on these interactions require further investigation.

Comparative Studies

A comparison of 2-amino-5-(cyclopentyloxy)benzoic acid with other similar compounds highlights its unique features:

Compound NameKey Features
2-Amino-3-phenylpropanoic acidLacks cyclopentyloxy group; less hydrophobic
2-Amino-3-(4-methoxyphenyl)propanoic acidContains methoxy group; alters electronic properties
2-Amino-3-(3-bromophenyl)propanoic acidPresence of bromine alters reactivity and biological activity

The cyclopentyloxy group enhances the hydrophobic characteristics of 2-amino-5-(cyclopentyloxy)benzoic acid, potentially leading to improved pharmacokinetic properties.

Case Studies and Research Findings

  • Enzyme Modulation : In vitro studies have demonstrated that 2-amino-5-(cyclopentyloxy)benzoic acid can influence enzymatic activities related to metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
  • Binding Affinity Studies : Research indicates that variations in the structure of similar compounds can significantly affect their binding affinities to target proteins. The cyclopentyloxy group's presence appears to enhance this affinity, warranting further studies on its implications in drug design.
  • Potential Applications : Given its ability to modulate enzyme activity and interact with biological macromolecules, there is significant interest in exploring the applications of 2-amino-5-(cyclopentyloxy)benzoic acid in treating conditions such as cancer and metabolic diseases.

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